1,3'-Dimethylguanosine
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Overview
Description
1,3’-Dimethylguanosine is a modified nucleoside derived from guanosine, a purine nucleoside. It is characterized by the addition of methyl groups at the 1 and 3’ positions of the guanine base. This compound is found in various RNA molecules, including transfer RNA (tRNA) and ribosomal RNA (rRNA), where it plays a role in the stability and function of these molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3’-Dimethylguanosine typically involves the methylation of guanosine. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 1,3’-Dimethylguanosine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3’-Dimethylguanosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to guanosine or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution can produce various functionalized guanosine derivatives .
Scientific Research Applications
1,3’-Dimethylguanosine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleoside analogs.
Biology: It plays a role in the study of RNA structure and function, particularly in tRNA and rRNA.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the production of synthetic RNA molecules for research and therapeutic purposes .
Mechanism of Action
1,3’-Dimethylguanosine exerts its effects through various mechanisms, including:
Inhibition of DNA Synthesis: It can interfere with DNA synthesis, leading to the inhibition of cell proliferation.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in certain cancer cells.
Activation of Toll-like Receptor 7: It can activate immune responses through the activation of Toll-like receptor 7 (TLR7), leading to the production of cytokines and other immune mediators
Comparison with Similar Compounds
Similar Compounds
7-Methylguanosine: Another methylated guanosine derivative, commonly found in the cap structure of eukaryotic mRNA.
N2,N2-Dimethylguanosine: A dimethylated guanosine derivative found in tRNA and rRNA.
Trimethylguanosine: A highly methylated guanosine derivative found in the cap structure of certain RNA molecules
Uniqueness
1,3’-Dimethylguanosine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its role in RNA stability and function make it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H17N5O5 |
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Molecular Weight |
311.29 g/mol |
IUPAC Name |
2-amino-9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1-methylpurin-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-16-10(20)6-9(15-12(16)13)17(4-14-6)11-7(19)8(21-2)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15)/t5-,7?,8+,11-/m1/s1 |
InChI Key |
FKWCSDZDAGWXEN-DWVWSIQXSA-N |
Isomeric SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)OC)O |
Canonical SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)OC)O |
Origin of Product |
United States |
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